3,5,6-Trimethylpyridin-2(1H)-one is an organic compound classified as a derivative of pyridine, characterized by the presence of three methyl groups at positions 3, 5, and 6, along with a keto group at position 2. Its molecular formula is and it is recognized for its distinct chemical reactivity and potential biological activities. This compound has gained attention in various scientific fields, including medicinal chemistry and agrochemical synthesis.
The compound is synthesized from pyridine derivatives through various methods that typically involve alkylation processes. It is commercially available and can be sourced from chemical suppliers.
3,5,6-Trimethylpyridin-2(1H)-one falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. It is also classified as a ketone due to the presence of the carbonyl group.
The synthesis of 3,5,6-Trimethylpyridin-2(1H)-one often involves alkylation reactions. A common method includes the reaction of 2-chloropyridine with methylating agents such as dimethyl sulfate or methyl iodide, typically performed in the presence of a base like sodium hydride and a solvent such as dimethylformamide (DMF) to facilitate the substitution reaction.
The molecular structure of 3,5,6-Trimethylpyridin-2(1H)-one features a pyridine ring substituted with three methyl groups and a keto group:
The compound's melting point is reported to be around 50 °C, and its boiling point is approximately 220 °C under standard atmospheric conditions.
3,5,6-Trimethylpyridin-2(1H)-one can undergo several significant chemical reactions:
The mechanism of action for 3,5,6-Trimethylpyridin-2(1H)-one involves its interaction with biological targets due to its unique functional groups. The keto group allows for hydrogen bonding and polar interactions with proteins or enzymes, which may lead to various biological effects such as antimicrobial or anti-inflammatory activities.
3,5,6-Trimethylpyridin-2(1H)-one has several applications across different scientific fields:
The pyridinone ring system represents a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and versatile drug-target interactions. Specifically, 3,5,6-trimethylpyridin-2(1H)-one features a six-membered heterocyclic core with a hydrogen-bond donating carbonyl group (N-H) at position 2 and hydrogen-bond accepting oxygen at position 1. This tautomeric equilibrium enables dual hydrogen-bonding capabilities, facilitating interactions with biological targets through both hydrogen bond donation and acceptance [1]. The presence of three methyl groups at positions 3, 5, and 6 significantly modulates the molecule's electronic distribution, lipophilicity (logP ≈ 1.8), and metabolic stability, making it an optimal framework for central nervous system (CNS)-penetrant compounds and enzyme inhibitors [1] [6].
Compared to simpler pyridinones, the methyl substituents in this derivative sterically shield reactive sites, reducing susceptibility to oxidative metabolism while maintaining a molecular weight (< 150 Da) suitable for fragment-based drug design. Crystallographic studies reveal that the 3,5-dimethyl groups create a hydrophobic pocket that enhances target binding through van der Waals interactions, while the 6-methyl group prevents unwanted tautomerization, preserving the pharmacophoric configuration [8]. This structural robustness underpins its prevalence in kinase inhibitors, anti-inflammatory agents, and antifibrotic therapeutics, as evidenced by several clinical candidates [1] [2].
Table 1: Key Physicochemical Properties of Pyridinone Derivatives
Compound | logP | H-Bond Donors | H-Bond Acceptors | PSA (Ų) | Dominant Pharmacological Activity |
---|---|---|---|---|---|
3,5,6-Trimethylpyridin-2(1H)-one | 1.82 | 1 | 2 | 32.9 | Kinase inhibition, Anti-inflammatory |
Unsubstituted pyridin-2(1H)-one | 0.15 | 1 | 2 | 32.9 | Limited (scaffold precursor) |
Pirfenidone (5-methyl derivative) | -0.24 | 0 | 2 | 33.4 | Antifibrotic |
Milrinone | 0.65 | 1 | 4 | 70.5 | Cardiotonic |
The exploration of trimethylpyridinone derivatives began in earnest during the 1990s, with early research focusing on collidine analogs (2,4,6-trimethylpyridine) as synthetic intermediates. In 2003, Lin et al. pioneered a synthetic route to 4-nitropyridine-N-oxide derivatives, enabling systematic derivatization of pyridinone scaffolds [1]. This breakthrough facilitated the development of 3-acetyl-2,4,6-trimethylpyridine – a key precursor to 3,5,6-trimethylpyridin-2(1H)-one – which demonstrated unexpected hemorheological activity in preclinical models [6]. By 2012, Alafeefy et al. reported pyridinone-quinazoline hybrids exhibiting potent antitumor activity (IC₅₀ = 9–15 μM against MCF-7, HeLa, and HepG2 cells), validating the trimethylpyridinone core as a kinase hinge-binding motif [1] [9].
The 2010s witnessed targeted applications in anti-inflammatory therapeutics. Chun et al. (2009) developed tandem one-pot syntheses of 2-pyridinones via Blaise reaction intermediates, enabling efficient production of gram-scale quantities for phenotypic screening [1]. This methodology accelerated the discovery of 3,5,6-trisubstituted-2-pyridone derivatives with potent topical anti-inflammatory effects. Notably, compounds featuring p-nitrobenzoyl or p-chlorobenzoyl moieties at the 5-position demonstrated >70% inhibition of croton oil-induced ear edema in murine models, surpassing reference drugs like indomethacin [2]. Concurrently, Bai et al. (2018) established eco-friendly L-proline-catalyzed condensations for pyridinone synthesis, broadening access to structurally diverse analogs for drug discovery campaigns [1].
Table 2: Historical Development Timeline of Trimethylpyridinone Therapeutics
Year | Development Milestone | Biological Significance |
---|---|---|
1990s | Collidine derivatives explored as synthetic intermediates | Foundation for later bioactive derivatives |
2003 | Lin et al. develop 4-nitropyridine-N-oxide route | Enabled systematic pyridinone derivatization |
2009 | Chun et al. report Blaise reaction-based synthesis | Gram-scale production of bioactive 2-pyridinones |
2012 | Pyridinone-quinazoline hybrids show antitumor activity | Validated kinase inhibition (IC₅₀ = 9–15 μM) |
2018 | Bai et al. establish L-proline-catalyzed synthesis | Eco-friendly access to diverse analogs |
2023 | Collidine derivative 4 shows antifibrotic activity | Reduced hyperviscosity in bleomycin-induced pulmonary fibrosis |
The bioactivity of 3,5,6-trimethylpyridin-2(1H)-one derivatives is exquisitely sensitive to regiochemical modifications, with each methyl group contributing distinct pharmacological effects. Systematic structure-activity relationship (SAR) studies reveal that:
Additional substitutions at N(1) profoundly impact solubility and pharmacokinetics. Acylation (e.g., acetyl or benzoyl groups) improves metabolic stability but may reduce aqueous solubility. Alternatively, introduction of polar groups like morpholine or piperazine enhances water solubility but may compromise blood-brain barrier penetration [1]. Crucially, the 3,5,6-trimethyl pattern creates a conformational lock that pre-organizes the molecule for optimal target engagement, explaining its superiority over di- or monomethyl analogs in phenotypic assays.
Table 3: Impact of Substituent Modifications on Pharmacological Activity
Position | Substituent Change | Biological Effect | Mechanistic Implication |
---|---|---|---|
C(3) | Methyl → Hydrogen | 10-fold ↓ kinase inhibition | Loss of hydrophobic contact |
C(3) | Methyl → Ethyl | ↑ Potency, ↓ metabolic stability | Enhanced steric bulk, slower oxidation |
C(5) | Methyl → p-Nitrobenzoyl | >50% ↓ MPO activity | Enhanced COX-2 selectivity |
C(5) | Methyl → p-Chlorobenzoyl | >70% edema inhibition | Suppressed neutrophil infiltration |
C(6) | Methyl → Hydrogen | ↑ Tautomerization, ↓ activity | Reduced H-bond donation capacity |
N(1) | H → Acetyl | ↑ Metabolic stability | Blocked oxidative metabolism |
N(1) | H → Benzoyl | ↓ Solubility, ↑ logP | Enhanced membrane permeability |
Comprehensive Compound Index
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2